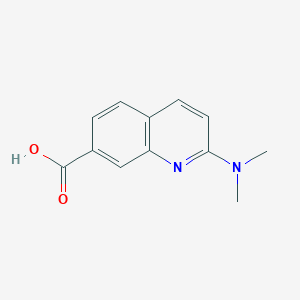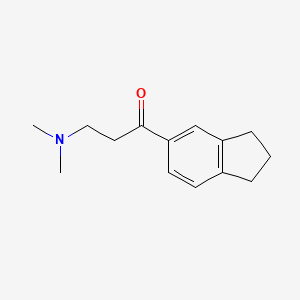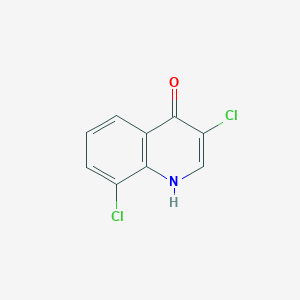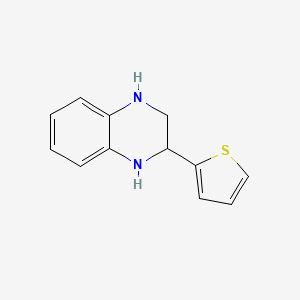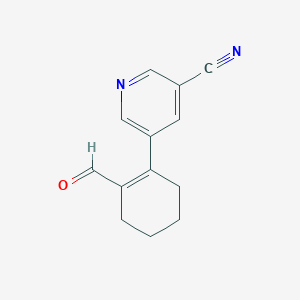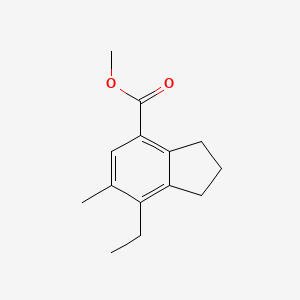
Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate is a chemical compound belonging to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate typically involves the reaction of 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time.
化学反応の分析
Types of Reactions
Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxylic acid.
Reduction: This reaction can reduce the ester group to an alcohol.
Substitution: This reaction can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles under basic conditions.
Major Products
Oxidation: 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various substituted indene derivatives depending on the reagents used.
科学的研究の応用
Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 6-methyl-2,3-dihydro-1H-indene-4-carboxylate
- Methyl 7-ethyl-2,3-dihydro-1H-indene-4-carboxylate
- Methyl 7-ethyl-6-methyl-1H-indene-4-carboxylate
Uniqueness
Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the indene ring can lead to distinct properties compared to other similar compounds.
特性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate |
InChI |
InChI=1S/C14H18O2/c1-4-10-9(2)8-13(14(15)16-3)12-7-5-6-11(10)12/h8H,4-7H2,1-3H3 |
InChIキー |
RYPAJCIVBVVSBO-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2CCCC2=C(C=C1C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



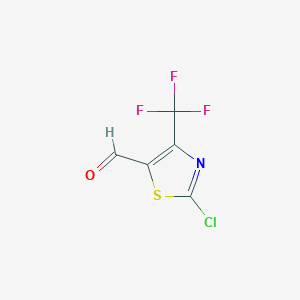
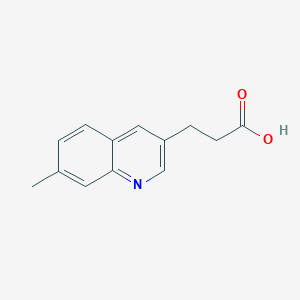

![5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11889217.png)

